

# 2,3,5,6-Tetrafluoro-4-mercaptopbenzoic acid

## chemical structure and properties

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### Compound of Interest

Compound Name: 2,3,5,6-Tetrafluoro-4-mercaptopbenzoic acid

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## An In-depth Technical Guide to 2,3,5,6-Tetrafluoro-4-mercaptopbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of **2,3,5,6-Tetrafluoro-4-mercaptopbenzoic acid**. The information is intended to support researchers and professionals in the fields of analytical chemistry, material science, and drug development in leveraging the unique characteristics of this versatile fluorinated compound.

## Chemical Structure and Identification

**2,3,5,6-Tetrafluoro-4-mercaptopbenzoic acid** is a benzoic acid derivative characterized by a high degree of fluorination and the presence of a thiol (-SH) functional group. The electron-withdrawing nature of the fluorine atoms significantly influences the electronic properties and reactivity of the molecule.

Chemical Structure:

Figure 1. Chemical structure of **2,3,5,6-Tetrafluoro-4-mercaptopbenzoic acid**.

Identifiers:

Identifier	Value
IUPAC Name	<b>2,3,5,6-tetrafluoro-4-sulfanylbenzoic acid</b> <a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	5211-44-9 <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>7</sub> H <sub>2</sub> F <sub>4</sub> O <sub>2</sub> S <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	226.14 g/mol <a href="#">[3]</a> <a href="#">[4]</a>
Canonical SMILES	C1(=C(C(=C(C(=C1F)F)S)F)F)C(=O)O <a href="#">[2]</a>

| InChI | InChI=1S/C7H2F4O2S/c8-2-1(7(12)13)3(9)5(11)6(14)4(2)10/h14H,(H,12,13)[\[1\]](#)[\[2\]](#) |

## Physicochemical Properties

The physical and chemical properties of **2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid** are summarized in the table below. The high melting point and crystalline appearance are typical for a rigid aromatic structure. While a specific pKa value is not readily available in the literature, the presence of four electron-withdrawing fluorine atoms suggests that it is a relatively strong acid. For comparison, the pKa of the analogous 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid is 5.3, which is significantly more acidic than the non-fluorinated 4-hydroxybenzoic acid (pKa 9.3) [\[5\]](#)[\[6\]](#).

Property	Value	Source
Appearance	White to almost white powder to crystal	<a href="#">[3]</a>
Melting Point	151 - 155 °C	<a href="#">[3]</a>
Boiling Point	Not available	
Solubility	Soluble in Methanol	<a href="#">[7]</a>
pKa	Not available	

## Synthesis and Reactivity

While a detailed, step-by-step experimental protocol for the synthesis of **2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid** is not widely published, a potential synthetic route involves the nucleophilic substitution of a fluorine atom in a highly fluorinated benzoic acid derivative with a sulfur nucleophile. A plausible precursor for this synthesis is pentafluorobenzoic acid.

The reactivity of this compound is dominated by its two functional groups: the carboxylic acid and the thiol. The carboxylic acid group can undergo typical reactions such as esterification and amidation. The thiol group is nucleophilic and can react with electrophiles. Furthermore, the thiol group's ability to form stable complexes with metals is a key feature, making it useful in catalysis and materials science[3].

## Applications in Research and Development

**2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid** is a versatile compound with applications in several areas of research and development.[3]

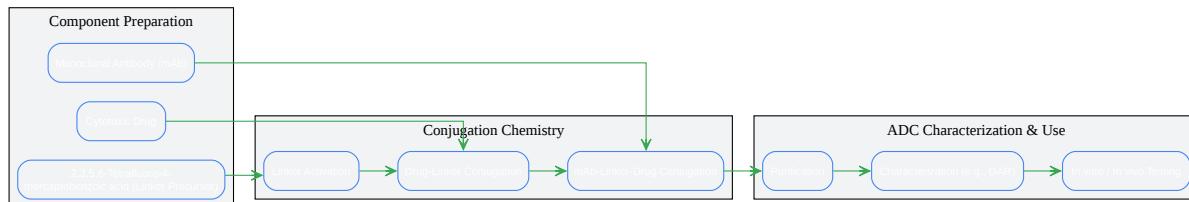
### Analytical Chemistry

This compound serves as a reagent in various analytical techniques, particularly for the detection and quantification of metal ions in environmental samples[3]. Its thiol group can selectively bind to certain metal ions, leading to a detectable signal.

### Pharmaceutical Development

In the field of drug development, **2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid** is utilized as an intermediate in the synthesis of novel drug candidates[3]. Its fluorinated structure can enhance the metabolic stability and bioactivity of a drug molecule. The thiol group also provides a handle for conjugation, making it a potential linker for antibody-drug conjugates (ADCs) or for attaching drugs to delivery systems[8][9].

Logical Workflow for ADC Development:



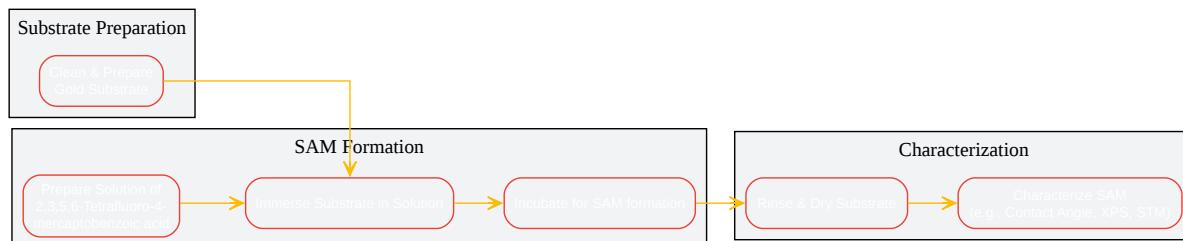
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Figure 2. A logical workflow illustrating the potential use of **2,3,5,6-Tetrafluoro-4-mercaptobenzoic acid** as a linker precursor in the development of Antibody-Drug Conjugates (ADCs).

## Material Science

The unique properties of this compound make it a valuable component in material science. It can be used as a functional additive in polymers to improve their thermal stability and chemical resistance[3]. Furthermore, its ability to form self-assembled monolayers (SAMs) on gold and other metal surfaces is a significant application[10][11][12]. These SAMs can be used to modify the surface properties of materials for applications in electronics, sensors, and biocompatible coatings.

Experimental Workflow for SAM Formation:



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